molecular formula C10H13NO4S B581050 Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate CAS No. 1314406-40-0

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Cat. No. B581050
M. Wt: 243.277
InChI Key: SIHIRPBCEHQTAU-UHFFFAOYSA-N
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Description

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate , also known by other names such as Ethyl Picolinate , Picolinic Acid Ethyl Ester , and Pyridine-2-carboxylic Acid Ethyl Ester , is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.17 g/mol . It appears as a colorless to pale yellow transparent liquid at room temperature (20°C) and has a boiling point of 240°C . The compound exhibits a refractive index of 1.51 and a density of 1.12 .


Physical And Chemical Properties Analysis

  • Purity (GC) : >98.0%

Scientific Research Applications

  • Synthesis of Tetrahydropyridines : Zhu et al. (2003) demonstrated the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. The process yielded ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) used ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process created 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles and facilitated the cyclization to form different condensed pyrazoles (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Formation of Pyridine Derivatives : Suresh et al. (2007) reported the synthesis of polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate. These compounds exhibit nearly planar structures and are characterized by their supramolecular aggregation through various intermolecular interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

Catalysis and Sensor Applications

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate also finds applications in catalysis and sensor development:

  • High-Performance Liquid Chromatography : Yasaka et al. (1990) described the use of 2-(phthalimino)ethyl trifluoromethanesulfonate in preparing carboxylic acid 2-(phthalimino)ethyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).

  • Oxygen Reduction Catalyst : Yu et al. (2014) reported the development of a composite material by electropolymerizing indole-5-carboxylic acid monomer on carbon modified glass carbon electrode, followed by covalent bonding with pyridine-2,4-diamine and complexing with copper ions. This material, CuINPD/C, demonstrated excellent stability and efficient catalytic performance in oxygen reduction reactions (Yu, Lu, Yuan, Zhao, Wang, & Liu, 2014).

Safety And Hazards

  • Safety Precautions :
    • Seek medical advice if skin irritation occurs (P332 + P313) .

properties

IUPAC Name

ethyl 5-ethylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHIRPBCEHQTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

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